![molecular formula C25H36N2O B4691348 2,6-di-tert-butyl-4-[(4-phenyl-1-piperazinyl)methyl]phenol CAS No. 66393-54-2](/img/structure/B4691348.png)
2,6-di-tert-butyl-4-[(4-phenyl-1-piperazinyl)methyl]phenol
Overview
Description
2,6-di-tert-butyl-4-[(4-phenyl-1-piperazinyl)methyl]phenol, commonly referred to as BHT-PIP, is a synthetic compound that has been widely used in scientific research. This compound is a derivative of butylated hydroxytoluene (BHT) and is known for its antioxidant properties. BHT-PIP has been extensively studied for its potential use in various applications, including as an antioxidant, a neuroprotectant, and an anti-inflammatory agent.
Scientific Research Applications
2,6-di-tert-butyl-4-[(4-phenyl-1-piperazinyl)methyl]phenol-PIP has been extensively studied for its potential use in various scientific research applications. One of the primary applications of this compound-PIP is as an antioxidant. This compound-PIP has been shown to be a potent antioxidant that can protect cells from oxidative stress. This compound-PIP has also been studied for its potential use as a neuroprotectant. Studies have shown that this compound-PIP can protect neurons from oxidative stress and reduce neuroinflammation. Additionally, this compound-PIP has been studied for its potential use as an anti-inflammatory agent. Studies have shown that this compound-PIP can reduce inflammation in various tissues, including the brain, liver, and lungs.
Mechanism of Action
The mechanism of action of 2,6-di-tert-butyl-4-[(4-phenyl-1-piperazinyl)methyl]phenol-PIP is not fully understood. However, it is believed that this compound-PIP exerts its antioxidant and anti-inflammatory effects by scavenging free radicals and reducing oxidative stress. This compound-PIP may also modulate various signaling pathways involved in inflammation and cell death.
Biochemical and Physiological Effects:
This compound-PIP has been shown to have various biochemical and physiological effects. Studies have shown that this compound-PIP can reduce oxidative stress, protect neurons from damage, and reduce inflammation. Additionally, this compound-PIP has been shown to have a protective effect on the liver and lungs.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using 2,6-di-tert-butyl-4-[(4-phenyl-1-piperazinyl)methyl]phenol-PIP in lab experiments is its potent antioxidant and anti-inflammatory properties. This compound-PIP is also relatively easy to synthesize, making it a cost-effective compound for research purposes. However, one of the limitations of using this compound-PIP in lab experiments is its potential toxicity. Studies have shown that high doses of this compound-PIP can be toxic to cells. Therefore, researchers must exercise caution when using this compound-PIP in their experiments.
Future Directions
There are several future directions for the use of 2,6-di-tert-butyl-4-[(4-phenyl-1-piperazinyl)methyl]phenol-PIP in scientific research. One potential application of this compound-PIP is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Studies have shown that this compound-PIP can protect neurons from oxidative stress and reduce neuroinflammation, making it a potential candidate for the treatment of these diseases. Additionally, this compound-PIP may have applications in the treatment of liver and lung diseases, as it has been shown to have a protective effect on these organs. Finally, further studies are needed to determine the optimal dosage and toxicity of this compound-PIP in various cell types and animal models.
Conclusion:
In conclusion, this compound-PIP is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. This compound-PIP has been shown to have potent antioxidant and anti-inflammatory properties and may have applications in the treatment of neurodegenerative diseases, liver and lung diseases. However, further studies are needed to determine the optimal dosage and toxicity of this compound-PIP in various cell types and animal models.
properties
IUPAC Name |
2,6-ditert-butyl-4-[(4-phenylpiperazin-1-yl)methyl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N2O/c1-24(2,3)21-16-19(17-22(23(21)28)25(4,5)6)18-26-12-14-27(15-13-26)20-10-8-7-9-11-20/h7-11,16-17,28H,12-15,18H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIOUJNZGCFJASH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CN2CCN(CC2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50364927 | |
Record name | Phenol, 2,6-bis(1,1-dimethylethyl)-4-[(4-phenyl-1-piperazinyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50364927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
66393-54-2 | |
Record name | Phenol, 2,6-bis(1,1-dimethylethyl)-4-[(4-phenyl-1-piperazinyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50364927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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